ethyl (2Z)-5-phenyl-2-[2,2,7-trimethyl-1-(naphthalen-1-ylcarbonyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4-carboxylate
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Overview
Description
ETHYL 5-PHENYL-2-[(4Z)-2,2,7-TRIMETHYL-1-(NAPHTHALENE-1-CARBONYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of ETHYL 5-PHENYL-2-[(4Z)-2,2,7-TRIMETHYL-1-(NAPHTHALENE-1-CARBONYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of various substituents. Common methods include:
Condensation Reactions: These are used to form the core structure of the compound.
Substitution Reactions: These introduce the phenyl and naphthalene groups.
Cyclization Reactions: These are used to form the tetrahydroquinoline and dithiole rings.
Chemical Reactions Analysis
ETHYL 5-PHENYL-2-[(4Z)-2,2,7-TRIMETHYL-1-(NAPHTHALENE-1-CARBONYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the carbonyl groups to alcohols.
Substitution: This can replace one of the substituents with another group, such as a halogen or an alkyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: It may be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could make it useful in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ETHYL 5-PHENYL-2-[(4Z)-2,2,7-TRIMETHYL-1-(NAPHTHALENE-1-CARBONYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4-CARBOXYLATE is not well understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions can lead to changes in the activity of the target molecules, resulting in the observed biological effects.
Comparison with Similar Compounds
ETHYL 5-PHENYL-2-[(4Z)-2,2,7-TRIMETHYL-1-(NAPHTHALENE-1-CARBONYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4-CARBOXYLATE can be compared with other similar compounds, such as:
Thiophene Derivatives: These compounds also contain sulfur and have similar electronic properties.
Quinoline Derivatives: These compounds share the tetrahydroquinoline structure and have similar biological activities.
Naphthalene Derivatives: These compounds share the naphthalene core and have similar aromatic properties.
Properties
Molecular Formula |
C35H29NO3S3 |
---|---|
Molecular Weight |
607.8 g/mol |
IUPAC Name |
ethyl (2Z)-5-phenyl-2-[2,2,7-trimethyl-1-(naphthalene-1-carbonyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4-carboxylate |
InChI |
InChI=1S/C35H29NO3S3/c1-5-39-33(38)30-29(23-13-7-6-8-14-23)41-34(42-30)28-26-19-18-21(2)20-27(26)36(35(3,4)31(28)40)32(37)25-17-11-15-22-12-9-10-16-24(22)25/h6-20H,5H2,1-4H3/b34-28- |
InChI Key |
PHNPZBGODAUYHQ-BFYITVNDSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(S/C(=C/2\C3=C(C=C(C=C3)C)N(C(C2=S)(C)C)C(=O)C4=CC=CC5=CC=CC=C54)/S1)C6=CC=CC=C6 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C2C3=C(C=C(C=C3)C)N(C(C2=S)(C)C)C(=O)C4=CC=CC5=CC=CC=C54)S1)C6=CC=CC=C6 |
Origin of Product |
United States |
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